Mat2A-IN-9
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Overview
Description
Mat2A-IN-9 is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl-L-methionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound is a 2-oxoquinazoline derivative and has shown significant antitumor activity, making it a promising candidate for the treatment of lymphomas and solid tumors .
Preparation Methods
The synthesis of Mat2A-IN-9 involves several steps, starting with the preparation of the 2-oxoquinazoline core. The synthetic route typically includes the following steps:
Formation of the 2-oxoquinazoline core: This involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent such as formamide or its derivatives.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties. This may involve halogenation, alkylation, or other substitution reactions.
Final steps: The final steps involve purification and characterization of the compound to ensure its purity and structural integrity.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs, while ensuring compliance with regulatory standards for pharmaceutical production.
Chemical Reactions Analysis
Mat2A-IN-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the 2-oxoquinazoline core.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce different substituents onto the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mat2A-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of methionine adenosyltransferase 2A and its effects on SAM synthesis.
Biology: Researchers use this compound to investigate the role of MAT2A in various biological processes, including DNA methylation, gene expression, and cell proliferation.
Medicine: this compound has shown potential as an antitumor agent, particularly in the treatment of lymphomas and solid tumors. .
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Mat2A-IN-9 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A, thereby reducing the synthesis of S-adenosyl-L-methionine. This inhibition disrupts various biological processes that rely on SAM as a methyl donor, including DNA methylation, RNA methylation, and protein methylation. The reduction in SAM levels can lead to alterations in gene expression, cell proliferation, and other cellular functions. This compound has been shown to selectively inhibit the growth of tumors with deletions in the methylthioadenosine phosphorylase (MTAP) gene, making it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
Mat2A-IN-9 is one of several inhibitors of methionine adenosyltransferase 2A. Other similar compounds include:
AG-270: An allosteric and orally active inhibitor of MAT2A with potent antitumor activity.
PF-9366: A human MAT2A inhibitor with significant efficacy in cancer research.
FIDAS-3: A stilbene derivative and potent Wnt inhibitor that also targets MAT2A.
MAT2A-IN-10: Another potent MAT2A inhibitor with similar properties to this compound .
This compound is unique in its specific chemical structure and its potent inhibitory activity against MAT2A. Its 2-oxoquinazoline core and specific substituents contribute to its high affinity and selectivity for MAT2A, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C14H8ClF3N4O |
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Molecular Weight |
340.69 g/mol |
IUPAC Name |
4-amino-1-(2-chlorophenyl)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C14H8ClF3N4O/c15-8-3-1-2-4-9(8)22-12-7(11(19)21-13(22)23)5-6-10(20-12)14(16,17)18/h1-6H,(H2,19,21,23) |
InChI Key |
BVNKURJMNQNVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=CC(=N3)C(F)(F)F)C(=NC2=O)N)Cl |
Origin of Product |
United States |
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